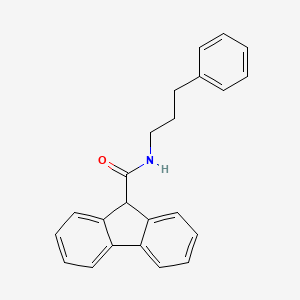
N-(3-phenylpropyl)-9H-fluorene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-phenylpropyl)-9H-fluorene-9-carboxamide” is likely a complex organic compound. It appears to contain a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a phenylpropyl group and a carboxamide group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorene core, which is a tricyclic aromatic system. The 3-phenylpropyl group would provide additional aromatic character and the carboxamide group would introduce polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the fluorene and carboxamide groups. Fluorenes can undergo electrophilic aromatic substitution reactions, while carboxamides can participate in various reactions including hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both aromatic and polar groups suggests that it might have interesting solubility properties .科学的研究の応用
Polyamide Synthesis
Hsiao, Yang, and Lin (1999) explored the synthesis of aromatic polyamides using 9,9-bis[4-(4-carboxyphenoxy)phenyl]fluorene. These polyamides are soluble in organic solvents and form transparent, flexible films with high thermal stability, having glass transition temperatures between 200-303°C and showing significant weight loss only above 450°C (Hsiao, Yang, & Lin, 1999).
Polyimide and Polyamide Development
Yang and Lin (1993) synthesized polyamides and polyimides using 9,9-Bis[4-(p-aminophenoxy)phenyl]fluorene with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials were amorphous, soluble in polar solvents, and could be used to create transparent films. They exhibited high glass transition temperatures (283-309°C) and showed minimal weight loss up to 460°C (Yang & Lin, 1993).
Solid Phase Synthesis Linker
Henkel and Bayer (1998) reported the use of 9-hydroxy-9-(4-carboxyphenyl)fluorene as a new linker for solid-phase synthesis. This linker showed unique characteristics in loading and cleaving carboxylic acids, with the release of these acids being influenced by the electron-withdrawing effect of the carboxamide group (Henkel & Bayer, 1998).
Novel Polyamides with Electrofluorescence and Electrochromic Properties
Sun et al. (2015) developed novel polyamides incorporating fluorene-based triphenylamine units. These polymers were amorphous, highly soluble, and could be cast into flexible films. They showed excellent thermal stability (glass transition temperatures of 256–316°C) and possessed unique electrofluorescence and electrochromic properties, demonstrating potential for advanced material applications (Sun et al., 2015).
Apoptosis Induction in Cancer Research
Kemnitzer et al. (2009) identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as an apoptosis inducer in cancer cell lines. This compound demonstrated activity in caspase induction and growth inhibition, highlighting its potential in cancer research (Kemnitzer et al., 2009).
将来の方向性
特性
IUPAC Name |
N-(3-phenylpropyl)-9H-fluorene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c25-23(24-16-8-11-17-9-2-1-3-10-17)22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUWMINXMIXZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-9H-fluorene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




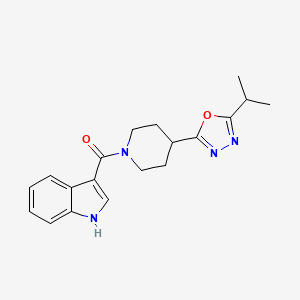
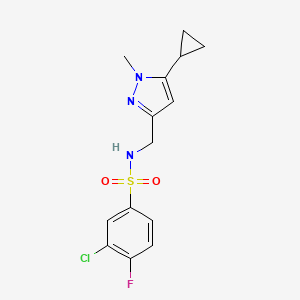
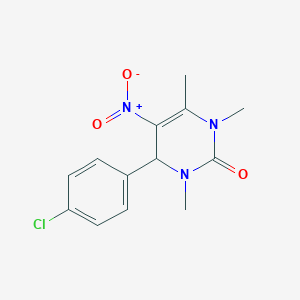
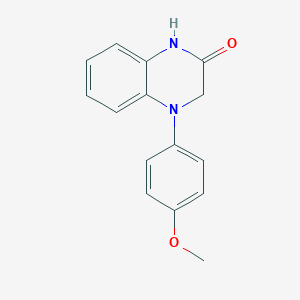
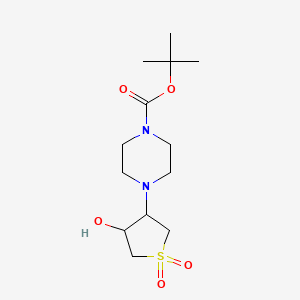
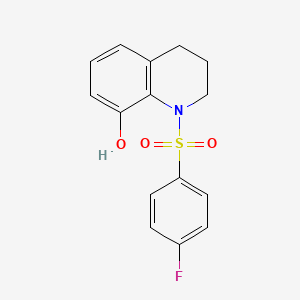
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2600277.png)
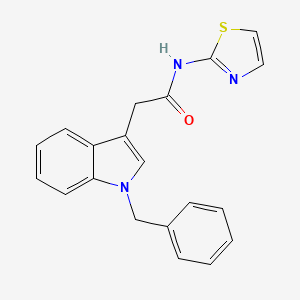
![3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione](/img/structure/B2600282.png)
![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2600283.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2600284.png)